

Benzyl-PEG8-azide CAS number and supplier information

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Compound of Interest

Compound Name: Benzyl-PEG8-azide

Cat. No.: B11936308 Get Quote

Benzyl-PEG8-azide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **Benzyl-PEG8-azide** is a valuable chemical tool, primarily utilized as a heterobifunctional linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via "click chemistry." This guide provides an in-depth overview of its properties, suppliers, and key experimental applications.

While a specific CAS number for **Benzyl-PEG8-azide** is not readily available in public databases, the closely related Benzyl-PEG5-azide is registered under CAS number 86770-72-1. The properties and applications of **Benzyl-PEG8-azide** are expected to be very similar.

Physicochemical Properties

The defining features of Benzyl-PEG-azide linkers are the terminal benzyl group and the azide moiety, connected by a polyethylene glycol (PEG) chain. The PEG linker enhances the solubility and can influence the pharmacokinetic properties of the resulting conjugate molecules.



Property	Data	Source
Molecular Formula (Benzyl- PEG5-azide)	C17H27N3O5	[1][2]
Molecular Weight (Benzyl- PEG5-azide)	353.42 g/mol	[2]
Appearance	White to off-white solid or viscous liquid	N/A
Solubility	Soluble in water and most organic solvents. The hydrophilic PEG linker increases the solubility of the compound in aqueous media. [3][4]	N/A
Storage	Store at -20°C for long-term stability.	N/A

Suppliers

A number of chemical suppliers offer Benzyl-PEG-azide compounds with varying PEG chain lengths.

Supplier	Product Name	Notes
BroadPharm	Benzyl-PEG2-azide, Benzyl- PEG5-azide	Offers various PEG linkers.
MedKoo Biosciences	Benzyl-PEG5-azide	Provides detailed theoretical analysis.
AxisPharm	Benzyl-PEG5-azide	Highlights its use in Click Chemistry and potential for debenzylation.
MedchemExpress	Benzyl-PEG2-azide, Benzyl- PEG24-azide	Mentions its application as a PROTAC linker.



Experimental Protocols

Benzyl-PEG8-azide is a key reagent in two main types of reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and the synthesis of PROTACs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is a highly efficient and specific method for forming a stable triazole linkage between an azide (present on the **Benzyl-PEG8-azide**) and a terminal alkyne on a target molecule.

General Protocol for CuAAC:

- Dissolve: Dissolve the alkyne-containing molecule and a slight excess (1.1-1.5 equivalents) of Benzyl-PEG-azide in a suitable solvent such as DMF or a t-butanol/water mixture.
- Prepare Catalyst: In a separate vial, prepare the copper(I) catalyst. This is often done in situ
 by mixing a copper(II) source, like copper(II) sulfate (CuSO4), with a reducing agent, such as
 sodium ascorbate. A stabilizing ligand like Tris-(benzyltriazolylmethyl)amine (TBTA) is often
 included to improve reliability.
- Initiate Reaction: Add the copper catalyst solution to the mixture of the alkyne and azide.
- Incubate: Allow the reaction to proceed at room temperature for 1 to 12 hours. The reaction progress can be monitored by techniques like TLC, LC-MS, or HPLC.
- Purification: Once complete, the product can be purified using standard methods like column chromatography or preparative HPLC.

PROTAC Synthesis

In PROTAC synthesis, **Benzyl-PEG8-azide** acts as a linker to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.

General Protocol for PROTAC Synthesis via Click Chemistry:

• Functionalize Ligands: Synthesize or obtain the target protein ligand and the E3 ligase ligand, with one containing a terminal alkyne and the other being suitable for attachment to



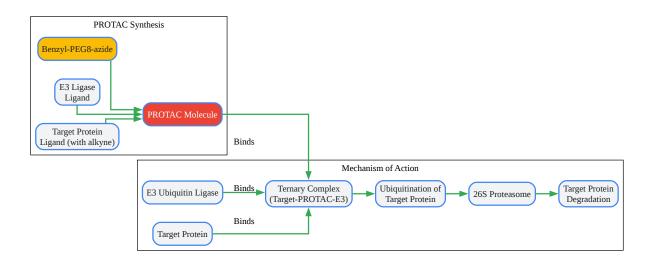
the benzyl end of the linker.

- Attach Linker to First Ligand: Couple the Benzyl-PEG8-azide to one of the ligands. This can be achieved through various chemical reactions depending on the functional groups present on the ligand.
- Click Reaction: Perform a CuAAC reaction as described above to ligate the azidefunctionalized linker (now attached to the first ligand) to the alkyne-functionalized second ligand.
- Purification and Characterization: Purify the final PROTAC molecule using chromatography and confirm its identity and purity using mass spectrometry and NMR.

Visualizing Workflows and Pathways

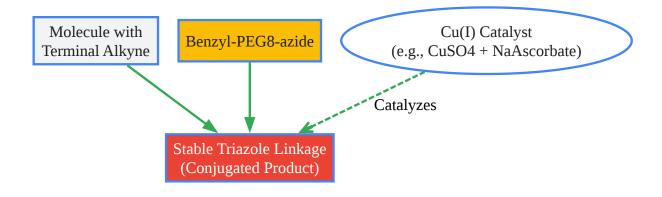
The following diagrams illustrate the key processes where **Benzyl-PEG8-azide** is utilized.





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Caption: Workflow of PROTAC synthesis and its mechanism of action.



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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